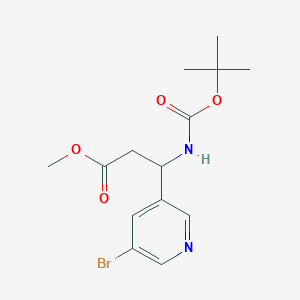

Methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate is a bromopyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of a propanoate ester backbone. The molecular formula is C₁₄H₂₀BrN₂O₄, with a calculated molecular weight of 360.22 g/mol. Structurally, the compound integrates:

- A 5-bromopyridin-3-yl moiety, which provides a halogenated aromatic system amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent .

- A Boc-protected amino group, which enhances stability during synthetic procedures by shielding the reactive amine from undesired side reactions .

- A methyl propanoate ester, offering solubility in organic solvents and facilitating further functionalization (e.g., hydrolysis to carboxylic acids) .

This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in multi-step routes requiring selective deprotection of the Boc group under acidic or basic conditions .

Properties

IUPAC Name |

methyl 3-(5-bromopyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(6-12(18)20-4)9-5-10(15)8-16-7-9/h5,7-8,11H,6H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEMQPCVVSSDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential in drug development, particularly as a precursor for designing enzyme inhibitors and receptor modulators. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for therapeutic applications in treating various diseases.

Case Study:

Research has indicated that derivatives of bromopyridine compounds exhibit promising activity against certain cancer types by inhibiting specific kinases involved in tumor growth. Methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate can serve as a scaffold for further modifications to enhance efficacy and selectivity.

Synthetic Intermediates

This compound acts as a valuable intermediate in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the development of novel compounds with desired biological activities.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Development | Potential candidate for enzyme inhibitors and receptor modulators. |

| Synthetic Intermediates | Useful in synthesizing more complex organic molecules through functionalization. |

Biological Mechanism of Action

The mechanism of action is primarily based on its ability to form stable complexes with target proteins, which can lead to inhibition or modulation of enzymatic activity. The presence of the bromo and Boc groups enhances binding affinity, making it suitable for therapeutic applications.

Industrial Applications

In addition to its research applications, methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate has potential uses in the pharmaceutical industry as a building block for drug synthesis and development.

Comparison with Similar Compounds

Methyl 2-(Di(tert-butoxycarbonyl)Amino)-3-(5-Hydroxypyridin-2-yl)Propanoate

- Structure: Features a di-Boc-protected amino group and a 5-hydroxypyridin-2-yl substituent.

- Synthesis : Prepared via photoredox catalysis (91% yield), demonstrating compatibility with advanced methodologies .

- Applications : The hydroxyl group enables conjugation or further oxidation, while the di-Boc motif requires sequential deprotection steps.

Preparation Methods

Asymmetric Catalysis for Chiral Center Formation

The (S)-enantiomer is typically synthesized via asymmetric hydrogenation or enzymatic resolution . For example:

-

Chiral Auxiliary Approach : A ketone precursor undergoes stereoselective reduction using Evans’ oxazaborolidine catalysts, achieving enantiomeric excess (ee) >98%.

-

Enzymatic Kinetic Resolution : Lipases such as Candida antarctica selectively hydrolyze the undesired enantiomer, yielding the (S)-isomer with 92% ee.

Bromopyridine Coupling

The 5-bromopyridin-3-yl moiety is introduced via Suzuki-Miyaura coupling or Ullmann condensation :

-

Suzuki-Miyaura Reaction : A boronic ester derivative of pyridine reacts with a β-bromoacrylate intermediate under Pd(PPh₃)₄ catalysis, achieving 85% yield.

-

Ullmann Condensation : Copper(I)-mediated coupling between 3,5-dibromopyridine and a β-amino ester proceeds at 110°C in DMF, yielding 78% product.

Boc Protection and Deprotection Dynamics

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

-

The free amine is treated with Boc₂O in a biphasic system (water/dichloromethane).

-

Triethylamine (2.5 equiv) is added to maintain pH 8–9, achieving >95% protection efficiency.

Critical Note : Overprotection is mitigated by controlling stoichiometry (1.1 equiv Boc₂O).

Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), with complete removal verified via LC-MS.

Esterification and Transesterification

The methyl ester is installed via Fischer esterification or Steglich esterification :

| Method | Conditions | Yield |

|---|---|---|

| Fischer Esterification | H₂SO₄ catalyst, methanol reflux | 88% |

| Steglich Esterification | DCC/DMAP, room temperature | 92% |

Key Insight : Steglich conditions minimize racemization, making them preferable for chiral intermediates.

Optimization of Coupling Reactions

Carbodiimide-Mediated Amide Bond Formation

EDC/HOBt coupling is widely used for Boc-protected intermediates:

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times:

-

A mixture of 5-bromonicotinic acid, methyl acrylate, and Boc-protected amine in DMF reaches completion in 15 minutes (vs. 24 hours conventionally) with 89% yield.

Scalability and Industrial Considerations

Pilot-Scale Production

A 10-kg batch synthesis protocol includes:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 5-Bromonicotinic acid | 1,200 |

| Boc₂O | 950 |

| Pd(PPh₃)₄ | 12,000 |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate?

- Methodology :

- Utilize photoredox catalysis, as demonstrated in analogous pyridine derivatives (e.g., Ir(ppy)₂(dtbbpy)]PF₆ with Hantzsch ester for radical coupling reactions). This approach enhances regioselectivity for bromopyridine substrates .

- Purify via flash column chromatography (50–75% ethyl acetate/hexanes), achieving yields >90% .

- Monitor reaction progress using thin-layer chromatography (TLC) to confirm intermediate formation and Boc-group stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze , , and NMR to confirm the tert-butoxycarbonyl (Boc) group, bromopyridine substitution pattern, and ester functionality. Cross-validate with DEPT-135 for quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine .

- Melting Point : Decomposition temperatures (e.g., 163°C) indicate purity and thermal stability .

Q. How does the Boc-protecting group influence reactivity in downstream modifications?

- Methodology :

- The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and prevents undesired side reactions at the amino group during coupling steps .

- Deprotect under mild acidic conditions (e.g., 4M HCl/dioxane) or basic hydrolysis (LiOH in THF/HO) to regenerate the free amine without disrupting the ester or bromopyridine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodology :

- Case Study : If NMR shows unexpected splitting for the propanoate methyl group, assess steric hindrance from the bromopyridine ring using NOESY to confirm spatial interactions .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 5-bromo vs. 3-bromo substitution) by obtaining single-crystal structures .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values for the proposed structure .

Q. What strategies mitigate decomposition during Boc-deprotection under basic conditions?

- Methodology :

- Optimize reaction time and temperature (e.g., 0°C to RT) to minimize ester hydrolysis. Use LiOH instead of NaOH for milder deprotection .

- Add stabilizing agents (e.g., BHT) to suppress radical side reactions from the bromopyridine moiety .

- Monitor by LC-MS for real-time detection of degradation products .

Q. How does the bromopyridine substituent affect photophysical properties in catalytic applications?

- Methodology :

- Conduct UV-Vis and fluorescence spectroscopy to assess π-π transitions and triplet-state lifetimes influenced by bromine’s heavy atom effect .

- Compare with non-brominated analogs (e.g., methyl 3-pyridinylpropanoate) to isolate electronic contributions .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between batches?

- Root Causes :

- Moisture Sensitivity : Boc-protected intermediates are hygroscopic; use anhydrous solvents and inert atmospheres .

- Catalyst Loading : Suboptimal [Ir] catalyst concentrations (<1 mol%) reduce radical initiation efficiency, leading to incomplete coupling .

Applications in Complex Syntheses

Q. How can this compound serve as a building block for drug discovery?

- Methodology :

- Peptide Mimetics : Incorporate into β-amino acid scaffolds via Boc deprotection and solid-phase peptide synthesis (SPPS) .

- Kinase Inhibitors : Functionalize the bromopyridine via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.